molecular formula C13H19NO3 B585001 Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine CAS No. 1346600-77-8

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine

Cat. No.: B585001
CAS No.: 1346600-77-8
M. Wt: 237.299
InChI Key: CETBJSBSTMXHOV-UHFFFAOYSA-N
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Description

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is a chemical compound known for its role as an impurity in the production of Venlafaxine, a widely used antidepressant. This compound is often studied in the context of impurity profiling to ensure the quality and safety of pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine typically involves the ethoxycarbonylation of O-desmethyl Venlafaxine. The reaction conditions often include the use of ethyl chloroformate as the ethoxycarbonylating agent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine has several applications in scientific research:

    Chemistry: Used as a reference standard in impurity profiling and analytical studies.

    Biology: Studied for its metabolic pathways and interactions with biological systems.

    Medicine: Investigated for its potential effects and interactions in pharmaceutical formulations.

    Industry: Utilized in quality control processes during the production of Venlafaxine and related compounds.

Mechanism of Action

The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is not well-documented due to its primary role as an impurity. it is structurally related to Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI). Venlafaxine and its metabolites, including O-desmethyl Venlafaxine, inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission .

Comparison with Similar Compounds

    Venlafaxine: The parent compound, used as an antidepressant.

    O-desmethyl Venlafaxine: The active metabolite of Venlafaxine.

    Desvenlafaxine: Another metabolite with similar pharmacological properties.

Uniqueness: Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is unique due to its specific structural modifications, which make it an important compound for impurity profiling. Unlike its parent and related compounds, it is not used therapeutically but plays a crucial role in ensuring the quality and safety of pharmaceutical products .

Properties

IUPAC Name

ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETBJSBSTMXHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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